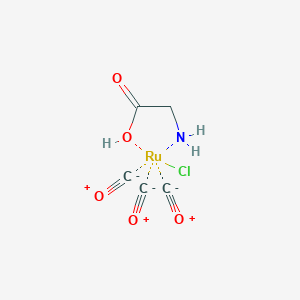

![molecular formula C22H22N6O B560023 (R)-3-(4-苯氧基苯基)-1-(哌啶-3-基)-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 1022150-12-4](/img/structure/B560023.png)

(R)-3-(4-苯氧基苯基)-1-(哌啶-3-基)-1H-吡唑并[3,4-d]嘧啶-4-胺

描述

Btk inhibitor 1 R enantiomer is a pyrazolo[3,4-d]pyrimidine derivative as a Btk kinase inhibitor.

科学研究应用

Comprehensive Analysis of Btk Inhibitor 1 R Enantiomer Applications

Oncology Applications: Btk inhibitor 1 R enantiomer, an analog of Ibrutinib, is a covalent and irreversible inhibitor of Bruton’s tyrosine kinase (BTK), which plays a critical role in B-cell malignancies. It is used in the synthesis of Ibrutinib and activity-based probes for cancer research . Clinical studies have shown its effectiveness in treating hematological malignancies and it can be combined with other targeted therapeutics for chemotherapy-free approaches .

Autoimmune Diseases: The inhibition of BTK by compounds like Btk inhibitor 1 R enantiomer is a promising therapy for various autoimmune diseases involving abnormal B cell function, such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus . It represents a therapeutic approach for the treatment of inflammatory and autoimmune diseases due to its role in immunity .

作用机制

Target of Action

The primary target of the compound, also known as Btk inhibitor 1 R enantiomer, is Bruton’s tyrosine kinase (BTK) . BTK is a cytoplasmic non-receptor tyrosine kinase that belongs to the TEC kinase family and plays a major role in B-cell development .

Mode of Action

The Btk inhibitor 1 R enantiomer is a covalent and irreversible inhibitor of BTK . It binds to BTK and inhibits its activity, which in turn disrupts the B-cell receptor (BCR) signaling pathway . This disruption can lead to the inhibition of B-cell proliferation and function, thereby exerting its therapeutic effects .

Biochemical Pathways

The BCR signaling pathway is the primary biochemical pathway affected by this compound . BTK plays a central role in the BCR signaling pathway, and its inhibition can lead to the downregulation of multiple downstream effects such as cell proliferation and survival .

Result of Action

The inhibition of BTK by the Btk inhibitor 1 R enantiomer can lead to a decrease in B-cell proliferation and function . This can result in the reduction of symptoms in diseases characterized by overactive B-cell activity.

属性

IUPAC Name |

3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSQYTDPBDNDGI-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

CAS RN |

1022150-12-4 | |

| Record name | Ibrutinib N-desacryloyl impurity | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IBRUTINIB N-DESACRYLOYL IMPURITY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6GN4MC2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the synthesis of Ibrutinib?

A1: (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a crucial intermediate in the synthesis of Ibrutinib []. The paper describes a specific synthetic route where this compound is reacted with acrylic anhydride through an amidation reaction to yield Ibrutinib after recrystallization []. This highlights the compound's importance as a direct precursor in the final steps of Ibrutinib production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)